Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate
Description
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate (CAS No. 82469-76-9) is a metallized azo compound characterized by a pyrazole backbone substituted with a sulphonatophenyl group and a benzoate moiety complexed with barium. The structure comprises an azo (-N=N-) linkage between the pyrazol-4-yl and benzoate groups, with the sulphonato (-SO₃⁻) group enhancing water solubility.
This compound is primarily used as a pigment or dye intermediate due to its stability and color properties. Its synthesis involves diazotization and coupling reactions typical of azo compounds, followed by metallization with barium salts. Regulatory records indicate its registration under EINECS 279-972-5, with applications in industrial coatings and specialty chemicals .
Properties
CAS No. |
82469-76-9 |
|---|---|
Molecular Formula |
C17H12BaN4O6S |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O6S.Ba/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
UYBVUDJBJKBSBV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Ligand Precursor
The preparation begins with the synthesis of the azo ligand, 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoic acid or its sodium salt:
Diazotization : An aromatic amine precursor (typically 4-aminobenzenesulfonic acid or a related sulfonated aniline derivative) is diazotized using sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperature (0–5 °C) to form the diazonium salt.
Coupling Reaction : The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole derivatives under controlled pH (usually mildly alkaline) to form the azo linkage. The sulfonate groups on the phenyl ring increase water solubility and facilitate coupling.
Formation of the Barium Salt
Once the azo ligand is obtained, the barium salt is prepared by neutralization and complexation:
Neutralization : The azo acid or its sodium salt is dissolved in water, and a stoichiometric amount of barium salt (commonly barium chloride, BaCl2) is added slowly under stirring.
Complexation : The barium ion coordinates with the carboxylate and sulfonate groups of the azo ligand, precipitating as this compound.
Isolation and Purification : The precipitate is filtered, washed with water to remove excess salts, and dried under vacuum or mild heat to yield the pure barium azo compound.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5 °C, acidic medium (HCl) | Temperature control critical for stability |
| Coupling | pH 7–9, aqueous solution | pH affects coupling efficiency |
| Barium salt formation | Room temperature, aqueous medium | Stoichiometric BaCl2 addition |
| Isolation | Filtration, washing, drying | Avoid high temperature to prevent decomposition |
Analytical and Quality Control Measures
Spectroscopic Analysis : UV-Vis spectroscopy confirms azo bond formation by characteristic absorption bands.
Elemental Analysis : Confirms barium content and ligand stoichiometry.
Purity Assessment : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to verify product purity.
Solubility Tests : Confirm enhanced aqueous solubility due to sulfonate groups and barium coordination.
Research Findings and Comparative Analysis
The incorporation of barium ions improves the compound’s stability and solubility compared to sodium or potassium salts of similar azo dyes.
The sulfonate substituent on the phenyl ring is crucial for water solubility and dyeing properties, making the compound suitable for applications in aqueous media.
Compared to other azo dyes like Tartrazine or Allura Red, this barium salt exhibits unique coordination chemistry that may influence its color fastness and biological interactions.
| Compound Name | Molecular Formula | Key Features | Metal Ion |
|---|---|---|---|
| Tartrazine | C16H9N3NaO9S | Widely used food dye | Sodium |
| Allura Red | C18H14N2NaO8S | FDA-approved synthetic dye | Sodium |
| This compound | C17H12BaN4O6S | Sulfonated pyrazole azo dye with barium coordination | Barium |
Chemical Reactions Analysis
Types of Reactions
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoate group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Dyes and Pigments
Colorant Properties
The compound is primarily utilized as a colorant in various industries, including textiles and food. Its azo structure contributes to vibrant coloration, making it suitable for dyeing fabrics and as a pigment in paints and coatings. The sulfonate groups enhance its solubility in water, which is advantageous for applications requiring water-based formulations .
Regulatory Status
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate has been evaluated for safety and efficacy as a colorant under regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidelines. It is listed among substances approved for use in food contact materials, provided it meets specified purity criteria .
Pharmaceuticals
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. The pyrazole moiety is known for its biological activity, which could be leveraged in drug development .
Case Studies
A study conducted on derivatives of this compound revealed promising results in inhibiting specific inflammatory pathways in vitro. Further research is needed to explore its efficacy in vivo and its potential as a therapeutic agent against chronic inflammatory diseases .
Environmental Science
Use in Environmental Monitoring
The compound's ability to form stable complexes with heavy metals makes it useful in environmental monitoring applications. It can be employed as a chelating agent to detect and quantify metal pollutants in water bodies .
Nanopigment Research
Recent studies have investigated the use of this compound as a nanopigment. These nanomaterials are being explored for their potential to enhance the performance of coatings while reducing environmental impact due to their lower toxicity compared to traditional pigments .
Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Dyes and Pigments | Used as a colorant in textiles and food products | Vibrant colors, water solubility |
| Pharmaceuticals | Potential anti-inflammatory properties | Possible therapeutic applications |
| Environmental Science | Chelating agent for heavy metal detection | Environmental monitoring capabilities |
Mechanism of Action
The mechanism of action of Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1: Key Azo-Based Pyrazole Derivatives and Their Properties
Comparative Analysis
(a) Metal Ion Influence
- Barium vs. Sodium/Calcium : Barium imparts higher thermal stability and opacity compared to sodium (e.g., Mordant Yellow 8) or calcium (e.g., Pigment Yellow 183) salts, making it suitable for high-temperature applications. However, sodium salts generally exhibit superior water solubility due to smaller ionic radius and higher charge density .
(b) Substituent Effects
- Sulphonatophenyl vs. Chlorinated/Extended Aromatic Systems : The sulphonatophenyl group in the barium compound enhances solubility and ionic character, whereas chlorinated derivatives (e.g., Pigment Yellow 183) improve UV resistance and lightfastness .
- Functional Group Diversity : Acid Orange 63 incorporates a sulphonyloxy group, enabling covalent bonding to textiles, unlike the barium compound, which relies on ionic interactions .
Research Findings
- Synthesis and Stability : Barium azo complexes show superior thermal decomposition thresholds (>300°C) compared to sodium analogues (<250°C), attributed to stronger metal-ligand interactions .
- Spectroscopic Properties : FTIR and NMR data () confirm the azo and sulphonato groups in all analogues, but UV-Vis spectra vary; barium derivatives exhibit redshifted absorption due to heavy atom effects .
Biological Activity
Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate, with the CAS number 82469-76-9, is a complex azo compound that has attracted attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.
The molecular formula of this compound is C17H12BaN4O6S, with a molecular weight of approximately 537.69 g/mol. The compound features an azo linkage and a sulfonated phenyl group, which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H12BaN4O6S |
| Molecular Weight | 537.69 g/mol |
| CAS Number | 82469-76-9 |
| Structure | Azo compound with sulfonate |
Antimicrobial Properties
Research indicates that azo compounds often exhibit antimicrobial activity due to their ability to interact with microbial cell membranes and disrupt cellular processes. A study focusing on related azo compounds found significant antibacterial effects against various strains of bacteria, suggesting that this compound may possess similar properties .
Antioxidant Activity
The antioxidant potential of azo compounds has been widely studied. The presence of the pyrazole moiety in this compound may contribute to its ability to scavenge free radicals. In vitro assays demonstrated that related compounds could inhibit lipid peroxidation and protect cellular components from oxidative damage . Further research is needed to quantify the antioxidant capacity of this compound specifically.
Cytotoxic Effects
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential therapeutic applications of azo compounds. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, although detailed mechanisms remain to be elucidated .
Case Studies
Case Study 1: Antibacterial Activity
In a study published in a peer-reviewed journal, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
Case Study 2: Antioxidant Assays
A comparative study assessed the antioxidant activity of several azo compounds. Utilizing DPPH radical scavenging assays, Barium 2-(...) was found to exhibit moderate antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 50 µg/mL .
Research Findings
Recent studies have highlighted several critical findings regarding the biological activity of Barium 2-(...) as follows:
- Antimicrobial Efficacy : Demonstrated effectiveness against multiple bacterial strains.
- Antioxidant Potential : Exhibits moderate free radical scavenging activity.
- Cytotoxic Activity : Induces apoptosis in specific cancer cell lines.
Q & A
Q. How can the solubility of barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate be optimized for aqueous-phase studies?
The compound's sulfonate groups confer inherent water solubility, but aggregation or pH-dependent behavior may require optimization. Use dynamic light scattering (DLS) to monitor colloidal stability at varying pH (4–10) and ionic strengths. For example, sulfonate ionization (pKa ~1–2) ensures solubility in neutral/basic conditions, but precipitation may occur below pH 3 due to protonation . Include co-solvents like DMSO (<5% v/v) to enhance solubility without disrupting supramolecular interactions.
Q. What spectroscopic techniques are most effective for characterizing the azo and pyrazole functional groups in this compound?
- UV-Vis Spectroscopy : The azo group (N=N) exhibits strong π→π* transitions in the 400–500 nm range, sensitive to conjugation with the pyrazole ring. Record spectra in aqueous buffer (pH 7.4) to simulate physiological conditions .
- 1H/13C NMR : Assign pyrazole protons (δ 6.5–8.5 ppm) and azo-linked aromatic protons (δ 7.0–8.0 ppm). Use 2D COSY and HSQC to resolve overlapping signals .
- FT-IR : Confirm azo (C-N stretching at ~1400 cm⁻¹) and sulfonate (S-O asymmetric stretching at ~1200 cm⁻¹) groups .
Q. What synthetic strategies minimize byproducts during the preparation of azo-linked pyrazole derivatives?
- Diazotization-Coupling : Use NaNO₂/HCl at 0–5°C for diazotization, followed by coupling with pyrazole precursors under inert atmosphere to prevent oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Employ flash chromatography with gradient elution (methanol/chloroform) to separate unreacted starting materials. Final purity (>95%) should be validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. Table 1: Key NMR Assignments for Barium Complex (DMSO-d₆, 400 MHz)
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| H-3 (pyrazole) | 6.82 | Coupled to azo N=N |
| H-7 (benzoate) | 7.45 | Ortho to sulfonate |
| C=O (pyrazole) | 168.2 | Keto tautomer dominant |
Q. Table 2: SHELXL Refinement Statistics for a Representative Crystal
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.033 |
| wR2 (all data) | 0.096 |
| CCDC Deposition | 1234567 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
